molecular formula C10H10Cl2N2O B11955055 1-Allyl-3-(2,4-dichlorophenyl)urea CAS No. 37919-97-4

1-Allyl-3-(2,4-dichlorophenyl)urea

Katalognummer: B11955055
CAS-Nummer: 37919-97-4
Molekulargewicht: 245.10 g/mol
InChI-Schlüssel: ZEYBCZBHTADNKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl-3-(2,4-dichlorophenyl)urea is an organic compound with the molecular formula C10H10Cl2N2O It is a derivative of urea, where the hydrogen atoms are substituted with an allyl group and a 2,4-dichlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Allyl-3-(2,4-dichlorophenyl)urea can be synthesized through a reaction between 2,4-dichloroaniline and allyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, forming the urea derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Allyl-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The nitro groups on the phenyl ring can be reduced to amines.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Wissenschaftliche Forschungsanwendungen

1-Allyl-3-(2,4-dichlorophenyl)urea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Allyl-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-Allyl-3-(2,4-dichlorophenyl)urea can be compared to other urea derivatives, such as:

  • 1-Allyl-3-(2,3-dichlorophenyl)urea
  • 1-Allyl-3-(3,4-dichlorophenyl)urea
  • 1-Allyl-3-(2,5-dichlorophenyl)urea

Uniqueness

The unique combination of the allyl group and the 2,4-dichlorophenyl group in this compound imparts specific chemical and biological properties that may not be present in other similar compounds

Eigenschaften

CAS-Nummer

37919-97-4

Molekularformel

C10H10Cl2N2O

Molekulargewicht

245.10 g/mol

IUPAC-Name

1-(2,4-dichlorophenyl)-3-prop-2-enylurea

InChI

InChI=1S/C10H10Cl2N2O/c1-2-5-13-10(15)14-9-4-3-7(11)6-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15)

InChI-Schlüssel

ZEYBCZBHTADNKJ-UHFFFAOYSA-N

Kanonische SMILES

C=CCNC(=O)NC1=C(C=C(C=C1)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.